4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of diarylamines. This compound is characterized by its complex structure, which includes multiple aromatic rings and an amino group. It is often used in organic electronics and materials science due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high efficiency and yield. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transfer.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Bis(4-methylphenyl)amino)vinyl)-N,N-diphenylaniline
- 4-(2-(Bis(4-tert-butylphenyl)amino)vinyl)-N,N-diphenylaniline
Uniqueness
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is unique due to its specific electronic properties, which are influenced by the presence of the ethyl groups. These groups can affect the compound’s solubility, stability, and overall reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C36H34N2 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-N-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C36H34N2/c1-3-29-15-21-32(22-16-29)37(33-23-17-30(4-2)18-24-33)28-27-31-19-25-36(26-20-31)38(34-11-7-5-8-12-34)35-13-9-6-10-14-35/h5-28H,3-4H2,1-2H3/b28-27+ |
InChI Key |
GTJQZJZSUQNIKJ-BYYHNAKLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N(/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.